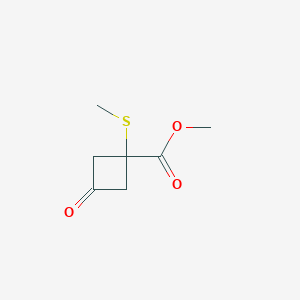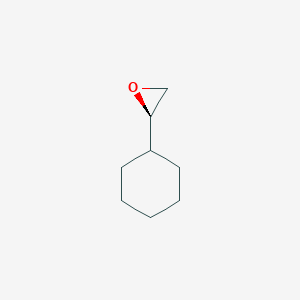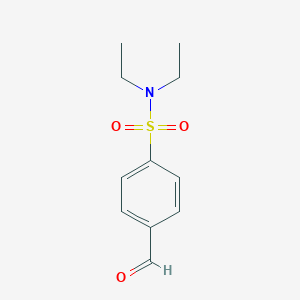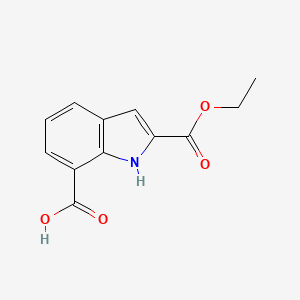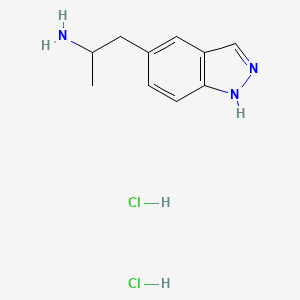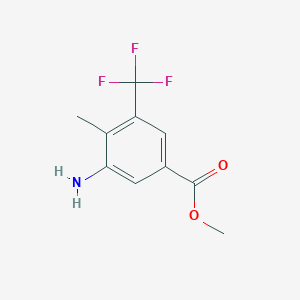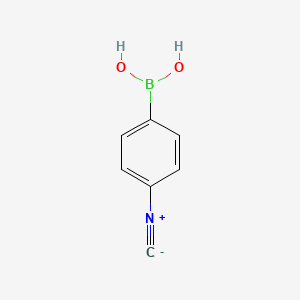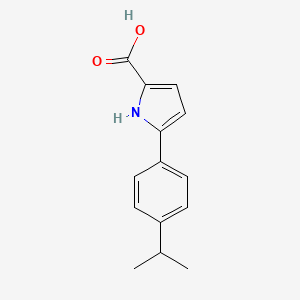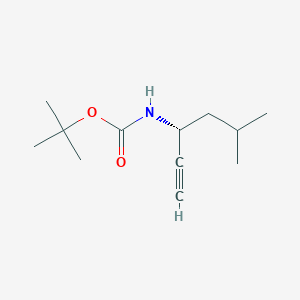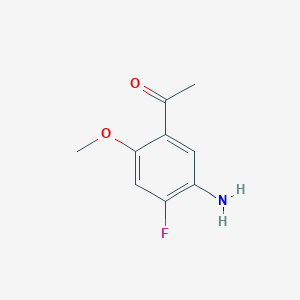
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10FNO2 It is a derivative of acetophenone, featuring an amino group, a fluorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one typically involves multiple steps. One common method starts with the nitration of 4-fluoro-2-methoxyacetophenone, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated sulfuric acid and sodium nitrite for nitration, followed by catalytic hydrogenation for reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted acetophenones.
Scientific Research Applications
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The methoxy group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxyl group instead of an amino group.
1-(4-Amino-2-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(5-Bromo-2-hydroxyphenyl)ethan-1-one: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a fluorine atom can enhance its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
1-(5-amino-4-fluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO2/c1-5(12)6-3-8(11)7(10)4-9(6)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
ZRWXNOYKDDINAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)
